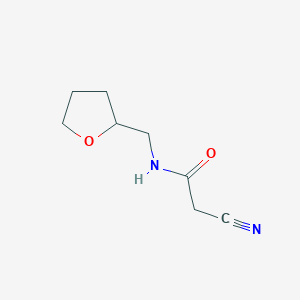

2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyano-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c9-4-3-8(11)10-6-7-2-1-5-12-7/h7H,1-3,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPYFXKRRMIJFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384490 | |

| Record name | 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324546-22-7 | |

| Record name | 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide" physicochemical properties

An In-Depth Technical Guide to the Physicochemical Characterization of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide

Abstract

This guide provides a comprehensive framework for the detailed physicochemical characterization of the novel compound this compound. Given the limited availability of public experimental data for this molecule, this document serves as both a repository of predicted properties and, more importantly, a detailed methodological guide for researchers in drug development. We present a series of robust, field-proven protocols for determining the critical physicochemical parameters that govern a compound's suitability as a drug candidate. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. This work is intended for researchers, scientists, and drug development professionals seeking to establish a definitive profile for novel chemical entities.

Introduction and Structural Identity

This compound (CAS RN: 324546-22-7) is a small molecule featuring a cyanoacetamide functional group linked to a tetrahydrofuran moiety.[1] Its structure suggests potential for hydrogen bonding (amide N-H and C=O, ether oxygen) and a degree of lipophilicity conferred by the tetrahydrofuran ring. A thorough understanding of its physicochemical properties is a non-negotiable prerequisite for any rational drug development program, as these parameters directly influence absorption, distribution, metabolism, and excretion (ADME), as well as formulation strategies.

This guide outlines the necessary in silico and experimental steps to build a complete physicochemical profile for this compound, establishing a gold-standard dataset for future research and development.

Chemical Structure and Identifiers:

| Property | Value | Source |

| IUPAC Name | 2-cyano-N-[(2R)-oxolan-2-yl]methylacetamide | PubChem[1] |

| CAS Number | 324546-22-7 | ChemicalBook[2] |

| Molecular Formula | C₈H₁₂N₂O₂ | PubChem[1] |

| Molecular Weight | 168.19 g/mol | PubChem[1] |

| Canonical SMILES | C1CC(OC1)CNC(=O)CC#N | PubChem[1] |

Figure 1: Chemical Structure of this compound.

In Silico Profiling: Predicting a Physicochemical Landscape

Before embarking on extensive laboratory work, computational models provide a valuable, resource-efficient preview of a compound's likely properties. These predictions help in designing experiments, anticipating challenges (e.g., poor solubility), and contextualizing results.

| Predicted Property | Value | Significance in Drug Development |

| cLogP (Octanol/Water) | 0.2 - 0.5 | Indicates the compound's intrinsic lipophilicity, affecting membrane permeability and plasma protein binding. A low value suggests good hydrophilicity.[3][4] |

| Topological Polar Surface Area (TPSA) | 77.1 Ų | Estimates the surface area of polar atoms, correlating with transport properties and blood-brain barrier penetration. A value < 90 Ų is often associated with good CNS penetration.[5] |

| Hydrogen Bond Donors | 1 | Influences solubility and target binding interactions. |

| Hydrogen Bond Acceptors | 4 | Influences solubility and target binding interactions. |

| Aqueous Solubility (logS) | -1.5 to -2.5 | Predicts solubility in water. A value greater than -4 is generally considered favorable.[4] |

Note: The values above are aggregated from various computational models and should be confirmed experimentally.

Experimental Characterization: Gold-Standard Protocols

The following sections detail the essential experimental workflows required to definitively characterize this compound.

Identity, Purity, and Structural Confirmation

Causality: Before measuring any other property, it is imperative to confirm the identity of the bulk substance and determine its purity. An impure sample will yield erroneous and misleading data for all subsequent experiments. The combination of chromatography (for separation) with mass spectrometry (for mass confirmation) and NMR (for detailed structural mapping) provides an orthogonal, self-validating system for identity and purity assessment.[6][7][8]

Caption: Workflow for confirming compound identity and purity.

-

System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system coupled with a UV-Diode Array Detector (DAD) and a Mass Spectrometer (MS).[6][7]

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a standard starting point.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1 mL/min.

-

Detection:

-

UV-DAD: Monitor at 210 nm and 254 nm. Assess peak purity by comparing spectra across the main peak.[9]

-

MS: Use electrospray ionization (ESI) in positive mode to detect the [M+H]⁺ ion (expected m/z = 169.09).

-

-

Analysis: Integrate the peak area of the main component and all impurities. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100. The target is typically ≥95% for initial studies.[10]

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR: Acquire a proton NMR spectrum. The spectrum should be consistent with the proposed structure, showing characteristic shifts for the tetrahydrofuran, methylene, and acetamide protons. Integration of the peaks should correspond to the number of protons in each environment.[11][12]

-

¹³C NMR: Acquire a carbon-13 NMR spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts will confirm the presence of the nitrile (C≡N), carbonyl (C=O), and aliphatic carbons.[12][13]

-

Interpretation: The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of the molecular structure.[14]

Thermodynamic Aqueous Solubility

Causality: Solubility is a critical determinant of oral bioavailability.[15] Low solubility can be a major hurdle in drug development. The shake-flask method is considered the "gold standard" because it measures the solubility of a compound once it has reached equilibrium between the solid and solution phases, providing the true thermodynamic solubility value.[15][16] This is more predictive of in vivo behavior than kinetic methods, which can overestimate solubility.[16]

Caption: Shake-flask method for thermodynamic solubility.

-

Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

-

Sample Addition: Add an excess amount of solid this compound to a glass vial containing a known volume of the PBS buffer (e.g., 2 mg in 1 mL). The presence of undissolved solid at the end of the experiment is essential.[16]

-

Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[17][18]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all solid particles.

-

Quantification: Prepare a standard curve of the compound in the same buffer. Dilute the filtered supernatant and quantify its concentration using a validated HPLC-UV method (as described in Protocol 1).

-

Reporting: The determined concentration is the thermodynamic solubility at that specific pH and temperature. The experiment should be performed in triplicate. For ionizable compounds, this protocol should be repeated at different pH values to generate a pH-solubility profile.[16]

Lipophilicity: Octanol-Water Distribution Coefficient (LogD)

Causality: Lipophilicity is a key indicator of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic clearance.[19] While cLogP is a calculated value for the neutral species, LogD is the experimentally determined distribution ratio at a specific pH, accounting for both neutral and ionized forms.[3] The shake-flask method is the classical and most reliable technique for LogD determination.[3][20]

-

Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and, separately, pre-saturate PBS (pH 7.4) with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.[19][21] This prevents volume changes during the experiment.

-

Compound Addition: Prepare a stock solution of the compound in the pre-saturated PBS. Add a known volume of this aqueous solution to a vial containing a known volume of the pre-saturated n-octanol (e.g., 1:1 v/v).

-

Equilibration: Seal the vial and shake vigorously for a fixed period (e.g., 1-2 hours) to ensure equilibrium partitioning is achieved.[19]

-

Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to achieve a clean separation of the aqueous and octanol layers.[19]

-

Quantification: Carefully sample both the upper (octanol) and lower (aqueous) phases. Quantify the concentration of the compound in each phase using HPLC-UV.

-

Calculation: The LogD value is calculated using the following formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Thermal Properties

Causality: Thermal analysis is critical for understanding the solid-state properties of a drug substance, which impacts stability, manufacturing, and formulation. Differential Scanning Calorimetry (DSC) is used to determine the melting point and detect polymorphism, while Thermogravimetric Analysis (TGA) measures thermal stability and decomposition temperature.[22][23][24]

-

Instrumentation: Use a calibrated DSC and TGA instrument.

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum pan (for DSC) or a platinum/ceramic pan (for TGA).

-

DSC Method:

-

Heat the sample under a nitrogen atmosphere from 25°C to a temperature well above the expected melting point (e.g., 250°C) at a controlled rate (e.g., 10°C/min).[25]

-

The sharp endothermic peak in the resulting thermogram corresponds to the melting point (Tₘ). The shape and presence of other thermal events can indicate polymorphism or impurities.[22]

-

-

TGA Method:

Data Synthesis and Summary

A comprehensive physicochemical profile is best presented in a consolidated format. This table serves as the definitive summary for this compound, combining predicted values with the experimentally determined data.

| Parameter | Method | Predicted Value | Experimental Target / Result |

| Identity | ¹H & ¹³C NMR | N/A | Structure Confirmed |

| Purity | HPLC-UV/MS | N/A | ≥ 95% |

| Melting Point (Tₘ) | DSC | N/A | To be determined (°C) |

| Decomposition (Tₔ) | TGA | N/A | To be determined (°C) |

| Aqueous Solubility | Shake-Flask (pH 7.4) | -1.5 to -2.5 (logS) | To be determined (µg/mL) |

| Lipophilicity (LogD) | Shake-Flask (pH 7.4) | 0.2 - 0.5 (cLogP) | To be determined |

Conclusion

This technical guide establishes a rigorous, authoritative framework for the complete physicochemical characterization of this compound. By adhering to these gold-standard protocols, researchers can generate a reliable and comprehensive data package. This dataset is fundamental for making informed decisions in the drug discovery and development process, from lead optimization and candidate selection to formulation and regulatory submission. The emphasis on orthogonal methods and the rationale behind each protocol ensures the scientific integrity and trustworthiness of the resulting data.

References

- Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- LogP / LogD shake-flask method. Protocols.io.

- Determination of lipophilicity (logD). Bio-protocol.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed.

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Shake Flask LogD. Domainex.

- Guidance for Industry #169 - Drug Substance. FDA.

- HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. Analytical Chemistry.

- Spectroscopy Methods of structure determination.

- The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling.

- Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling.

- This compound. PubChem.

- Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.

- DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc.

- 2-Cyano-N-((tetrahydrofuran-2-yl)methyl)acetamide.

- (PDF) HPLC-UV-MS analysis - a source for severe oxidation artifacts. ResearchGate.

- Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager.

- (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate.

- Solubility Data Series. IUPAC.

- Guidance for Industry Q3A Impurities in New Drug Substances. FDA.

- A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. PubMed.

- Thermal Analysis. Chemistry LibreTexts.

- Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations.

- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.

- 2-CYANO-N-(TETRAHYDRO-FURAN-2-YLMETHYL)-ACETAMIDE. ChemicalBook.

- Crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide. PMC - NIH.

- Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect.

- Thermal analysis. PRISM Research Institute.

- Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo.

- The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations. IUPAC.

- Q11 Development and Manufacture of Drug Substances. FDA.

- (PDF) The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluationsa). ResearchGate.

- Introduction to IUPAC-NIST Solubilities Database.

- (PDF) The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report)*. ResearchGate.

- Acetamide, 2-cyano-. NIST WebBook.

- Year in Review: How FDA Guidances Defined the 2025 Biopharma Landscape.

- Drug Substance Postapproval Changes Guidance: Determination of Impurity Profile Equivalence. YouTube.

- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central.

- Advancing physicochemical property predictions in computational drug discovery. eScholarship.

- Trends in PhysChem Properties of Newly Approved Drugs over the Last Six Years; Predicting Solubility of Drugs Approved in 2021. ResearchGate.

- Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PubMed Central.

Sources

- 1. This compound | C8H12N2O2 | CID 2806437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-CYANO-N-(TETRAHYDRO-FURAN-2-YLMETHYL)-ACETAMIDE | 324546-22-7 [chemicalbook.com]

- 3. LogP / LogD shake-flask method [protocols.io]

- 4. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biopharminternational.com [biopharminternational.com]

- 8. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. fda.gov [fda.gov]

- 11. forskning.ruc.dk [forskning.ruc.dk]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 15. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. enamine.net [enamine.net]

- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 19. Shake Flask LogD | Domainex [domainex.co.uk]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. resolvemass.ca [resolvemass.ca]

- 23. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. prism.tus.ie [prism.tus.ie]

- 26. mt.com [mt.com]

"2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide" spectral data (NMR, IR, MS)

An In-Depth Spectroscopic Guide to 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the heterocyclic building block, this compound (CAS No: 324546-22-7, Molecular Formula: C₈H₁₂N₂O₂).[1] As a molecule of interest in synthetic and medicinal chemistry, a thorough understanding of its structural and spectroscopic characteristics is paramount for researchers and drug development professionals. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding the interpretation in established spectroscopic principles and data from analogous structures. Methodologies for data acquisition are provided to ensure reproducibility and self-validation of experimental results.

Molecular Structure and Physicochemical Properties

This compound is a secondary amide featuring a saturated tetrahydrofuran ring and a nitrile group. This combination of functional groups results in a distinct spectroscopic fingerprint, which is essential for its identification and characterization.

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 324546-22-7 | [1] |

| Molecular Formula | C₈H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 168.19 g/mol | [1] |

| Physical Form | Solid |

| Purity | ≥95% (Typical) |[1] |

Synthesis and Spectroscopic Sample Preparation

A reliable synthesis is foundational to obtaining pure material for accurate spectral analysis. While specific literature for this exact compound is sparse, a logical and robust synthetic route can be derived from established chemical reactions.

Figure 2: General workflow from synthesis to spectroscopic analysis.

Experimental Protocol: Synthesis

This protocol is adapted from the synthesis of similar N-substituted cyanoacetamides.[3]

-

To a round-bottom flask, add ethyl cyanoacetate (1.0 eq).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add tetrahydrofurfurylamine (1.05 eq) dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Remove the ethanol byproduct and any excess amine under reduced pressure.

-

Purify the resulting solid or oil via recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography to yield the pure product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra below are based on standard chemical shift values and coupling constants for the constituent functional groups.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to be complex due to the diastereotopic protons in both the methylene bridge and the THF ring.

-

Amide NH (1H): A broad singlet or triplet is expected around δ 6.5-7.5 ppm. The multiplicity depends on the rate of proton exchange and coupling to the adjacent CH₂ group.

-

THF C2-H (1H): A multiplet around δ 3.9-4.1 ppm, coupled to the C2-CH₂ and C3-CH₂ protons.

-

THF C5-H₂ (2H): Two diastereotopic protons appearing as multiplets around δ 3.7-3.9 ppm due to the influence of the adjacent oxygen atom.

-

N-CH₂ (2H): Diastereotopic protons adjacent to the nitrogen and the chiral center (C2 of THF). They will likely appear as two separate multiplets (or a complex multiplet) around δ 3.3-3.5 ppm.

-

CN-CH₂ (2H): A sharp singlet is expected around δ 3.4 ppm. Data from 2-cyanoacetamide shows this signal at 3.58 ppm in DMSO-d6.[4]

-

THF C3-H₂ & C4-H₂ (4H): These four protons will form a complex series of overlapping multiplets in the aliphatic region, typically around δ 1.6-2.1 ppm.

Table 2: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.0 | br s or t | 1H | N -H |

| ~ 4.0 | m | 1H | THF-CH |

| ~ 3.8 | m | 2H | O-CH₂ -CH₂ (THF) |

| ~ 3.4 | s | 2H | CN-CH₂ -C=O |

| ~ 3.4 | m | 2H | N-CH₂ -THF |

| ~ 1.9 | m | 4H | -CH₂ -CH₂ - (THF) |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The molecule has 8 unique carbon atoms, all of which should be visible in the proton-decoupled ¹³C NMR spectrum.

-

Carbonyl C=O: Expected in the range of δ 165-170 ppm.

-

Nitrile C≡N: A sharp signal expected around δ 115-120 ppm.

-

THF C2 & C5: The two carbons adjacent to the ether oxygen are expected around δ 77 ppm (C2, substituted) and δ 68 ppm (C5).

-

N-CH₂: The carbon of the methylene bridge is expected around δ 45-50 ppm.

-

THF C3 & C4: The remaining two carbons of the THF ring are expected in the aliphatic region, δ 25-30 ppm.

-

CN-CH₂: The methylene carbon adjacent to the nitrile is expected to be the most upfield, around δ 25 ppm.

Table 3: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 166 | C =O (Amide) |

| ~ 116 | C ≡N (Nitrile) |

| ~ 77 | THF-C H (C2) |

| ~ 68 | O-C H₂ (THF, C5) |

| ~ 48 | N-C H₂ |

| ~ 29 | THF-C H₂ (C3 or C4) |

| ~ 26 | THF-C H₂ (C3 or C4) |

| ~ 25 | CN-C H₂ |

Experimental Protocol: NMR Data Acquisition

-

Accurately weigh approximately 10-20 mg of the purified compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Acquire the ¹H spectrum using a standard pulse program, typically with 16-32 scans.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse program, requiring a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.

-

Process the data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H signals.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for confirming the presence of key functional groups. The spectrum is dominated by absorptions from the amide, nitrile, and ether moieties.

Table 4: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Functional Group & Vibration Mode |

|---|---|---|

| ~ 3300 | Medium, Broad | N-H Stretch (Amide) |

| 2950-2850 | Medium-Strong | C-H Aliphatic Stretch |

| ~ 2250 | Medium, Sharp | C≡N Stretch (Nitrile)[5] |

| ~ 1660 | Strong, Sharp | C=O Stretch (Amide I Band)[6] |

| ~ 1550 | Medium | N-H Bend (Amide II Band) |

| ~ 1100 | Strong | C-O-C Asymmetric Stretch (Ether)[7][8] |

Experimental Protocol: FTIR Data Acquisition (Thin Film)

-

Dissolve a small amount of the compound in a volatile solvent (e.g., chloroform or dichloromethane).

-

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound.

-

Place the plate in the spectrometer and acquire the spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.

-

Perform a background scan of the empty salt plate and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

Predicted Fragmentation (Electron Ionization - EI) The molecular ion (M⁺) peak is expected at m/z = 168. Key fragmentation pathways would include:

-

α-cleavage: Cleavage of the C-C bond adjacent to the THF ring oxygen is a classic pathway for ethers.

-

Amide Bond Cleavage: Scission of the amide bond can occur in several ways.

-

McLafferty Rearrangement: While less likely, a rearrangement involving the amide carbonyl and THF ring protons is possible.

Figure 3: Proposed major fragmentation pathways for this compound in EI-MS.

Table 5: Predicted Key Mass Fragments

| m/z | Proposed Fragment Structure | Notes |

|---|---|---|

| 168 | [C₈H₁₂N₂O₂]⁺˙ | Molecular Ion (M⁺) |

| 124 | [M - CH₂CN]⁺ | Loss of the cyanomethyl radical |

| 85 | [C₅H₉O]⁺ | Tetrahydrofurfuryl cation, a likely base peak |

| 83 | [CH₂C(O)NHCH₂]⁺ | Fragment from amide cleavage |

| 71 | [C₄H₇O]⁺ | Loss of CH₂ from the m/z 85 fragment |

Experimental Protocol: GC-MS Analysis

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or ethyl acetate.

-

Inject 1 µL of the solution into the GC-MS instrument.

-

Use a standard capillary column (e.g., HP-5MS) and a temperature program that ramps from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure elution of the compound.

-

The mass spectrometer is typically operated in EI mode at 70 eV, scanning a mass range of m/z 40-400.

Conclusion

The structural characterization of this compound is reliably achieved through a combination of modern spectroscopic techniques. NMR spectroscopy provides a detailed map of the H-C framework, IR spectroscopy confirms the presence of the critical nitrile, amide, and ether functional groups, and mass spectrometry validates the molecular weight while offering insight into the molecule's stability and fragmentation patterns. The predictive data and protocols outlined in this guide serve as a robust reference for the unambiguous identification and quality control of this compound in a research or development setting.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Jasinski, J. P., et al. (2014). Crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o455. [Link]

-

Matiychuk, V., et al. (2021). Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives. Russian Journal of Organic Chemistry, 57(2). [Link]

-

NIST. Acetamide, 2-cyano-. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

CP Lab Safety. 2-Cyano-N-(tetrahydro-furan-2-ylmethyl)-acetamide, min 95%, 1 gram. [Link]

-

PubChemLite. 2-cyano-n-[(furan-2-yl)methyl]acetamide. [Link]

-

Uddin, M. J., et al. (2024). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. PLOS ONE, 19(1), e0295171. [Link]

-

ResearchGate. (2014). Crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide. [Link]

-

Ekejiuba, I. O. C. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. eCommons, University of Dayton. [Link]

-

PubChem. 2-Cyano-N-methylacetamide. National Center for Biotechnology Information. [Link]

-

Conrad, M., et al. (2021). Experimental IR spectra of tetrahydrofuran. ResearchGate. [Link]

-

NIST. Furan, tetrahydro-2-methyl-. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

SpectraBase. acetamide, 2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-(2,4,6-tribromophenyl)-. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | C8H12N2O2 | CID 2806437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-CYANO-N-METHYL-ACETAMIDE | 6330-25-2 [chemicalbook.com]

- 4. 2-Cyanoacetamide(107-91-5) 1H NMR [m.chemicalbook.com]

- 5. Acetamide, 2-cyano- [webbook.nist.gov]

- 6. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ecommons.udayton.edu [ecommons.udayton.edu]

- 8. researchgate.net [researchgate.net]

"2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide" solubility profile

An In-depth Technical Guide to the Solubility Profile of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide

Abstract

The solubility of an active pharmaceutical ingredient or a key chemical intermediate is a critical physicochemical property that dictates its behavior in various media, influencing everything from reaction kinetics to bioavailability. This technical guide provides a comprehensive analysis of the solubility profile of This compound (CAS: 324546-22-7). In the absence of published experimental data, this document establishes a predicted solubility profile based on structural analysis and computational modeling. Furthermore, it provides detailed, field-proven experimental protocols for the definitive determination of its thermodynamic solubility, enabling researchers in drug discovery and chemical development to generate robust and reliable data.

Introduction: The Significance of a Solubility Profile

This compound is a heterocyclic building block featuring a reactive cyanoacetamide moiety and a tetrahydrofuran ring.[1][2] Such structures are of significant interest in medicinal chemistry and materials science. Understanding the solubility of this compound is paramount for its practical application. For drug development professionals, solubility is a primary determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For process chemists, it governs the choice of solvents for synthesis, purification, and formulation.

This guide serves as a foundational resource, offering both a theoretical framework for predicting the compound's behavior and a practical guide to its empirical validation.

Compound Identity and Physicochemical Properties

A thorough understanding of a molecule's intrinsic properties is the first step in predicting its solubility. The key identifiers and computed physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 324546-22-7 | [1] |

| Molecular Formula | C₈H₁₂N₂O₂ | [1] |

| Molecular Weight | 168.20 g/mol | [1] |

| Physical Form | Solid | |

| SMILES | O=C(CC#N)NCC1CCCO1 | SwissADME |

| Predicted LogP (Consensus) | -0.27 | SwissADME |

| Predicted TPSA | 69.19 Ų | SwissADME |

| Predicted Solubility (ESOL) | LogS: -0.99 (Soluble) | SwissADME |

Predicted Solubility Profile: A Structural Analysis

Lacking experimental data, we can construct a robust hypothesis of the solubility profile by analyzing the molecule's structure and its predicted physicochemical properties.

Impact of Molecular Structure

The molecule can be deconstructed into two key regions:

-

The Polar "Head": The cyanoacetamide group (-NH-C(=O)-CH₂-C≡N) is highly polar. The amide group contains both a hydrogen bond donor (the N-H group) and two acceptors (the carbonyl oxygen and the nitrogen lone pair). The nitrile group is also a strong hydrogen bond acceptor. This region promotes interaction with polar solvents, particularly water.

-

The Non-Polar "Tail": The tetrahydrofuran-2-ylmethyl group is predominantly non-polar and aliphatic. While the ether oxygen can act as a hydrogen bond acceptor, the hydrocarbon backbone reduces overall water solubility compared to a smaller substituent.

Compared to its parent compound, cyanoacetamide (which is soluble in cold water at a ratio of 1g in 6.5mL), the addition of the larger, more lipophilic tetrahydrofuran group is expected to significantly decrease aqueous solubility.

Interpretation of Physicochemical Predictors

-

Lipophilicity (LogP): The predicted consensus LogP is -0.27 . A LogP value near zero suggests a balanced hydrophilic and lipophilic character. Negative values indicate a preference for the aqueous phase. This value suggests that while the compound is not highly lipophilic, it possesses enough non-polar character to have appreciable solubility in a range of organic solvents.

-

Polar Surface Area (TPSA): The TPSA is 69.19 Ų . TPSA is a strong indicator of a molecule's ability to form hydrogen bonds. A value in this range is typically associated with good membrane permeability and suggests that the polar groups will drive solubility in protic and polar aprotic solvents.

-

Predicted Aqueous Solubility (ESOL Model): The SwissADME tool predicts a LogS of -0.99 .[3][4] The LogS scale categorizes solubility as follows:

-

< -10: Insoluble

-

-10 to -6: Poorly soluble

-

-6 to -4: Moderately soluble

-

-4 to -2: Soluble

-

-2 to 0: Very soluble

-

0: Highly soluble A LogS of -0.99 places the compound in the "Very Soluble" category, corresponding to a molar solubility of approximately 10⁻⁰.⁹⁹ mol/L, or 0.102 mol/L . This translates to roughly 17.2 g/L . This prediction suggests that the polar cyanoacetamide core dominates the molecule's overall aqueous solubility.

-

Predicted Profile Summary:

-

Aqueous Solubility: Predicted to be very soluble, likely in the range of 10-20 g/L. Solubility may be pH-dependent due to the amide group, though it is generally considered neutral.

-

Organic Solubility: Expected to be soluble in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF, acetone, tetrahydrofuran) due to its ability to participate in hydrogen bonding and dipole-dipole interactions. Solubility is expected to be lower in non-polar solvents like hexanes or toluene.

Experimental Determination of Thermodynamic Solubility

The gold standard for determining the true equilibrium solubility of a compound is the shake-flask method , as described in the OECD Test Guideline 105.[5] This method measures thermodynamic solubility , which is the saturation concentration of a compound in a solvent at equilibrium under specified conditions.[2][3] This is distinct from kinetic solubility , which is a higher-throughput, non-equilibrium measurement often used in early drug discovery.[6] For definitive characterization, the thermodynamic value is required.

General Workflow for Solubility Determination

The process follows a logical sequence from preparation to final analysis. The choice of analytical method is critical for accurate quantification.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol: Shake-Flask Method for Aqueous Solubility (OECD 105)

This protocol is designed to determine the solubility of this compound in an aqueous medium (e.g., water, phosphate-buffered saline pH 7.4).

Causality: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation, achieving a true equilibrium.[4] Adding a significant excess of solid material ensures that this equilibrium is reached and maintained.

Methodology:

-

Preparation:

-

Weigh approximately 10 mg of the solid compound into three separate glass vials with screw caps. The use of at least three replicates is essential for statistical validity.

-

Add a measured volume (e.g., 2 mL) of the desired aqueous buffer to each vial. This amount should be insufficient to fully dissolve the solid, ensuring an excess is present.

-

Add a small magnetic stir bar to each vial.

-

-

Equilibration:

-

Place the vials on a stirring plate in a temperature-controlled incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Stir the suspensions at a constant rate that is vigorous enough to keep the solid suspended but not so vigorous as to cause splashing.

-

Allow the samples to equilibrate for at least 24 hours. To confirm equilibrium has been reached, a sample can be taken at 24 hours and another at 48 hours. The solubility values should be consistent.[7]

-

-

Sample Processing:

-

After equilibration, stop the stirring and allow the excess solid to settle for approximately 1 hour in the incubator.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the dissolved solute from the undissolved solid. This is a critical step to avoid artificially inflating the result. The preferred method is to filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible and does not bind the compound). Alternatively, the sample can be centrifuged at high speed (e.g., 14,000 rpm for 15 minutes) and the supernatant carefully removed.

-

-

Quantification:

-

Prepare a standard calibration curve of the compound in the chosen solvent using a validated analytical method, such as HPLC-UV or LC-MS.

-

Dilute the filtered/centrifuged supernatant with the appropriate solvent to fall within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration by referencing the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the supernatant, accounting for the dilution factor.

-

The final solubility is reported as the average of the replicates, typically in mg/mL or µg/mL.

-

Protocol: Determination in Organic Solvents

The same shake-flask principle applies to organic solvents.

Causality: The choice of solvent should be guided by the intended application (e.g., reaction, crystallization, formulation). The process remains focused on achieving a state of saturation equilibrium.

Methodology:

-

Follow steps 1-3 from the aqueous protocol, substituting the aqueous buffer with the organic solvent of interest (e.g., ethanol, acetone, ethyl acetate).

-

Modification for Volatile Solvents: If using a volatile solvent, ensure vials are tightly sealed with PTFE-lined caps to prevent solvent evaporation, which would alter the concentration.

-

Quantification: Develop and validate an analytical method (e.g., HPLC, GC) suitable for the chosen solvent. The mobile phase for HPLC or the injection solvent for GC must be compatible.

-

Calculate the final solubility as described for the aqueous determination.

Conclusion

While experimental data for This compound is not publicly available, a comprehensive solubility profile can be reliably predicted through structural analysis and computational modeling. The molecule's combination of a polar cyanoacetamide core and a non-polar tetrahydrofuran tail suggests a balanced character, with a predicted high aqueous solubility (LogS -0.99) and likely good solubility in polar organic solvents. This guide provides the necessary theoretical foundation and detailed, actionable protocols based on the industry-standard shake-flask method to empower researchers to empirically validate these predictions. The generation of such data is a critical step in advancing the development of this promising chemical entity.

References

- 1. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. Antiproliferative Activities and SwissADME Predictions of Physicochemical Properties of Carbonyl Group‐Modified Rotenone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phytojournal.com [phytojournal.com]

- 5. PubChemLite - 2-cyano-n-[(furan-2-yl)methyl]acetamide (C8H8N2O2) [pubchemlite.lcsb.uni.lu]

- 6. Swiss ADME Predictions of Phytoconstituents Present in Ocimum sanctum Linn[v1] | Preprints.org [preprints.org]

- 7. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]

A Strategic Guide to Elucidating the Mechanism of Action for 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide: A Hypothetical Framework for Drug Discovery Professionals

Abstract

The compound 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide represents a novel chemical entity with an as-yet uncharacterized biological profile. While direct mechanistic data is not present in the public domain, its structure, featuring a reactive cyanoacetamide core, suggests significant potential as a pharmacologically active agent. Cyanoacetamide derivatives are recognized as versatile precursors in the synthesis of a wide array of heterocyclic compounds with diverse biological activities.[1][2][3] This guide presents a comprehensive, hypothetical framework for researchers and drug development professionals to systematically investigate and determine the mechanism of action (MoA) of this compound. We will proceed from initial structural analysis and target hypothesis generation to detailed experimental workflows for target validation and pathway elucidation, providing a self-validating system for inquiry.

Introduction: Structural Analysis and a Mechanistic Hypothesis

This compound (PubChem CID: 138676061) is a small molecule characterized by three key functional domains:

-

The Cyanoacetamide Core (-C(O)CH₂CN): This is the primary pharmacophore. The cyano and amide groups are suitably positioned to engage in a variety of chemical reactions, and the active methylene bridge (-CH₂-) is a key site for condensation and substitution reactions.[1] This moiety is a known building block for numerous biologically active heterocycles.[2][4][5]

-

The N-linked Tetrahydrofuran-2-ylmethyl Group: This substituent likely modulates the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Its specific stereochemistry could also play a crucial role in target recognition and binding affinity.

-

The Acetamide Linkage: Provides a stable, planar backbone that can participate in hydrogen bonding with biological targets.

Given the reactivity of the cyanoacetamide core, a primary hypothesis is that this compound acts as a covalent or non-covalent inhibitor of a specific enzyme class . The active methylene protons and the electrophilic nature of the nitrile carbon make it a plausible candidate for interacting with nucleophilic residues (e.g., cysteine, serine, lysine) in an enzyme's active site.

This guide outlines a tiered, systematic approach to test this hypothesis and uncover the compound's precise MoA.

Tier 1: Initial Profiling and Target Class Identification

The first phase of investigation focuses on broad, high-throughput screening to narrow the field of potential biological targets. The choice of initial screens is guided by the known activities of other cyanoacetamide-containing molecules.

Recommended Initial Screens

A panel of assays should be selected to cover common targets for cyanoacetamide derivatives.

| Assay Class | Specific Examples | Rationale & Causality |

| Kinase Panels | KinomeScan™, DiscoverX | The acetamide backbone mimics peptide bonds, making it a candidate for binding in ATP-binding pockets of kinases. |

| Protease Panels | Broad-spectrum protease activity assays | The electrophilic nitrile could be targeted by active site serine or cysteine residues common in proteases. |

| Dehydrogenase Assays | Dihydroorotate Dehydrogenase (DHODH) | The cyanoacetamide derivative leflunomide is a known DHODH inhibitor; this represents a key potential target class. |

| Phenotypic Screens | Cell viability assays (e.g., MTT, CellTiter-Glo®) across a diverse cancer cell line panel (e.g., NCI-60). | Provides unbiased data on cytotoxic or cytostatic effects, helping to prioritize further mechanistic studies. |

Experimental Protocol: Broad-Spectrum Kinase Inhibition Profiling (Example)

This protocol describes a representative binding assay to screen for kinase targets.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series from 100 µM to 1 nM.

-

Assay Principle: A competition binding assay is employed. The test compound is incubated with a specific kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is measured.

-

Procedure: a. Add the test compound dilutions to wells containing the immobilized ligand. b. Add the specific kinase enzyme from a panel of >400 human kinases. c. Incubate to allow binding to reach equilibrium. d. Wash away unbound kinase. e. Quantify the amount of bound kinase using a detection antibody conjugated to a reporter enzyme (e.g., HRP). f. Develop the signal and measure using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration. A positive "hit" is typically defined as >50% inhibition at a concentration of 1 µM.

Tier 2: Target Validation and Elucidation of Binding Kinetics

Once a primary target or a small set of "hits" is identified from Tier 1 screening, the next phase is to validate this interaction and characterize its nature.

Workflow for Target Validation

The following diagram illustrates the logical flow for validating a potential target enzyme, for instance, "Target Kinase X," identified from the initial screen.

Caption: Hypothetical signaling pathway inhibited by the compound.

Experimental Protocol: Western Blot for Phospho-Protein Analysis

This protocol assesses the phosphorylation status of a known substrate of the target kinase.

-

Cell Treatment: Plate cells and allow them to adhere. Treat with a dose-range of this compound (e.g., 0.1x to 10x the IC50 value) for a relevant time period (e.g., 24 hours). Include a positive control (e.g., a known inhibitor of the pathway) and a vehicle control.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST. b. Incubate with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-pY). c. Wash and incubate with an HRP-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated substrate to total substrate indicates successful target inhibition in the cellular context.

Conclusion and Future Directions

This guide provides a robust, multi-tiered framework for the systematic elucidation of the mechanism of action for this compound. By progressing from broad, unbiased screening to specific, hypothesis-driven validation and pathway analysis, researchers can build a comprehensive and reliable profile of this novel compound's biological activity. The key lies in a self-validating workflow where each experimental outcome informs the next logical step. Should the primary hypothesis of enzyme inhibition prove inconclusive, the results from the initial phenotypic screens would guide the formulation of new hypotheses, such as interference with protein-protein interactions or modulation of transcription factors, for which similar investigatory workflows can be designed.

References

-

Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32, 259-286. Available at: [Link]

-

Abdellattif, M. H., et al. (2018). Synthesis, and Synthetic Applications of Cyanoacetamides. ResearchGate. Available at: [Link]

-

Fadda, A. A., & Bondock, S. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. ResearchGate. Available at: [Link]

-

Wang, L., et al. (2014). Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. Molecules, 19(12), 20674-20686. Available at: [Link]

-

Belhadj, F., et al. (2015). Convenient Access to New 4-Substituted Aminopyrido[2,3-d]pyrimidine Derivatives. Tetrahedron Letters, 56(39), 5334-5337. (Note: Specific URL for this exact paper is not available, but ResearchGate provides context on related syntheses). Available at: [Link]

-

Subhadramma, S., et al. (2015). Crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o455–o456. Available at: [Link]

Sources

Unmasking the Molecular Interlocutors of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide: A Technical Guide to Target Identification and Validation

Foreword: From a Novel Compound to Biological Insight

In the landscape of drug discovery and chemical biology, the journey of a small molecule from synthesis to a potential therapeutic is both arduous and exciting. The compound at the center of this guide, 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide , represents a chemical entity with untapped potential. Its cyanoacetamide core is a versatile pharmacophore found in compounds with a wide array of biological activities, from anticancer to kinase inhibition, while the tetrahydrofuran moiety is a feature of numerous FDA-approved drugs, contributing to favorable pharmacokinetic properties.[1][2][3][4][5] The absence of established biological targets for this specific molecule presents a unique scientific challenge and a compelling opportunity for discovery.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It is not a mere recitation of protocols but a strategic workflow, a roadmap to elucidate the biological targets of this and other novel small molecules. As a senior application scientist, the methodologies presented herein are a synthesis of established principles and field-proven insights, emphasizing not just the "how" but the critical "why" behind each experimental choice. Our approach will be a logical progression from broad, predictive in silico methods to rigorous, definitive experimental validation, ensuring a high degree of scientific integrity and trustworthiness in the generated data.

Part 1: The In Silico Overture: Computational Prediction of Potential Biological Targets

The initial exploration of a new compound's biological potential judiciously begins in the computational realm.[6] In silico methods offer a rapid and cost-effective means to generate initial hypotheses about a molecule's targets, guiding subsequent experimental work and preventing a costly "shotgun" approach in the laboratory.[7] These methods are broadly categorized into ligand-based and structure-based approaches.[8]

Ligand-Based Virtual Screening: Guilt by Association

Ligand-based methods operate on the principle that structurally similar molecules are likely to have similar biological activities.[8] By comparing our query molecule, this compound, to extensive databases of compounds with known biological targets, we can infer potential interactions.

Workflow for Ligand-Based Screening:

Caption: Ligand-based virtual screening workflow.

Detailed Protocol: 2D/3D Similarity Searching

-

Molecule Preparation:

-

Obtain the 2D structure of "this compound" (e.g., from PubChem CID 2806437).[9]

-

Generate a 3D conformation using a computational chemistry software package (e.g., MarvinSketch, ChemDraw).

-

-

Database Selection:

-

Choose publically available and comprehensive databases such as ChEMBL, PubChem BioAssay, and BindingDB. These databases contain vast amounts of information on small molecules and their biological activities.

-

-

Similarity Metric Selection:

-

Utilize Tanimoto coefficient as the 2D similarity metric, a widely accepted standard for chemical similarity.

-

For 3D similarity, employ methods like ROCS (Rapid Overlay of Chemical Structures) which considers the shape and chemical features of the molecules.

-

-

Execution of Search:

-

Submit the 2D and 3D structures of the query molecule to the selected databases.

-

Set a similarity threshold (e.g., Tanimoto coefficient > 0.85 for 2D similarity) to retrieve compounds with a high degree of structural resemblance.

-

-

Data Analysis and Target Prioritization:

-

Compile a list of the retrieved similar compounds and their annotated biological targets.

-

Prioritize targets that appear frequently for multiple similar compounds.

-

Further refine the list by considering the therapeutic area of interest and the known biology of the potential targets.

-

Structure-Based Virtual Screening: Docking into the Target

When a three-dimensional structure of a potential protein target is available, structure-based virtual screening, or molecular docking, can be a powerful predictive tool.[10] This method simulates the binding of our small molecule into the active site of a protein, providing an estimation of the binding affinity and the plausibility of the interaction.[7]

Workflow for Structure-Based Screening:

Sources

- 1. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Silico Drug Target Identification | MtoZ Biolabs [mtoz-biolabs.com]

- 8. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C8H12N2O2 | CID 2806437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Blueprint for Discovery: An In-Silico Technical Guide to 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide Modeling and Docking

Foreword: The Rationale for a Computational Approach

In the landscape of modern drug discovery, the strategic application of computational, or in silico, techniques is no longer a novelty but a cornerstone of efficient and targeted research. Before committing to the resource-intensive process of chemical synthesis and biological screening, a robust computational analysis can illuminate a compound's potential, predict its interactions, and guide the entire discovery pipeline. This guide focuses on 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide , a molecule whose therapeutic potential remains largely uncharted. While direct biological data for this specific compound is sparse[1], the broader class of cyanoacetamide derivatives has demonstrated significant promise in various domains, including anticancer and antimicrobial research.[2][3][4][5][6]

This document serves as a comprehensive, technically-grounded whitepaper for researchers, scientists, and drug development professionals. It eschews a rigid, one-size-fits-all template in favor of a logically structured workflow that mirrors the real-world process of computational drug discovery. We will not merely list steps but will delve into the causality behind each choice, providing a self-validating framework for the in silico evaluation of "this compound." Our approach is grounded in established methodologies successfully applied to analogous structures, ensuring scientific integrity and providing a reliable roadmap for your own investigations.

Part 1: Foundational Analysis & Target Selection

The journey begins not with complex simulations, but with a fundamental understanding of our lead molecule and its likely biological partners.

Ligand Characterization: Understanding the Molecule

"this compound" (PubChem CID: 2806437) is a small molecule featuring several key functional groups: a reactive cyano group, a central acetamide linker, and a tetrahydrofuran ring.[1][7] The acetamide moiety is a common feature in biologically active compounds, often participating in hydrogen bonding.[8] The tetrahydrofuran ring introduces a degree of conformational flexibility and potential for specific interactions within a protein binding pocket.[9]

A crucial first step is to establish its physicochemical properties, which are predictive of its drug-like potential. These are often calculated using computational tools and are guided by frameworks such as Lipinski's Rule of Five.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 168.19 g/mol | Well within the "Rule of Five" limit (<500), suggesting good potential for absorption. |

| LogP (Octanol/Water) | -0.5 to 0.5 | Indicates good hydrophilicity, which can influence solubility and absorption. |

| Hydrogen Bond Donors | 1 (Amide N-H) | The ability to donate hydrogen bonds is critical for specific receptor binding. |

| Hydrogen Bond Acceptors | 3 (Cyano N, Carbonyl O, Furan O) | Multiple acceptors provide ample opportunity for interactions with protein residues. |

| Rotatable Bonds | 4 | Indicates a moderate degree of conformational flexibility, allowing it to adapt to a binding site. |

These values are typically calculated using cheminformatics software like RDKit or online servers based on the molecule's structure.

Target Selection: An Evidence-Based Approach

Without known targets for our specific molecule, we turn to its chemical relatives. The cyanoacetamide scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with diverse biological activities. Recent in silico and in vitro studies on unsaturated cyanoacetamide derivatives have shown promising antibacterial activity, with one study identifying potent inhibition of Staphylococcus aureus.[2][3][4] Another line of research has explored furan-containing cyanoacetamide derivatives for anticancer activity against leukemia cell lines.[5][10]

Based on this precedent, a logical starting point for our investigation is to explore its potential as an antibacterial agent . Specifically, we will target a key enzyme in bacterial physiology that has been successfully used in docking studies of similar compounds: Staphylococcus aureus Tyrosyl-tRNA Synthetase (TyrRS) .[3][4] This enzyme is essential for bacterial protein synthesis, making it an excellent and validated antibacterial drug target. For our study, we will use the crystal structure with PDB ID: 5MM8 .[3][4]

Part 2: The In-Silico Experimental Workflow

This section details the step-by-step protocols for a comprehensive molecular docking and analysis workflow. The causality behind each step is explained to ensure a robust and reproducible study.

Workflow Overview

The entire computational process can be visualized as a funnel, starting with broad preparation and culminating in specific, actionable data.

Caption: Logical flow of the molecular docking process.

Step-by-Step Methodology:

-

Software Selection: We will use AutoDock Vina , a widely used and validated open-source docking program, often accessed through a graphical user interface like PyRx or AutoDock Tools (ADT). [11]2. Grid Box Definition:

-

Identify Active Site: The binding site is typically the location of the co-crystallized ligand in the original PDB file. For 5MM8, we define the grid box to encompass the same cavity.

-

Set Dimensions: A common practice is to set the grid box dimensions to be large enough to accommodate the ligand with some room for movement (e.g., 25 x 25 x 25 Å). The center of the box should be the geometric center of the identified active site.

-

-

Configure Docking Parameters:

-

Exhaustiveness: This parameter controls the computational effort of the search. A value of 8 is standard, but increasing it (e.g., to 16 or 32) can improve the reliability of the search at the cost of longer computation time.

-

-

Execute Docking Run: Launch the docking simulation. Vina will generate a set of possible binding poses (typically 9 or 10) for the ligand, each with a corresponding binding affinity score in kcal/mol.

Part 3: Interpreting the Data - From Scores to Insights

A docking score is just a number. The true scientific value comes from a detailed analysis of the predicted binding poses and interactions.

Analysis of Docking Results

Causality: The most favorable binding pose is not just the one with the lowest energy score, but the one that forms chemically sensible and stable interactions with key residues in the active site. Hydrogen bonds are particularly important for specificity and affinity.

Step-by-Step Analysis:

-

Rank by Binding Affinity: The output file will list the binding poses ranked by their predicted binding affinity. Lower (more negative) values indicate a more favorable predicted interaction.

-

Visualize Interactions: Load the prepared protein and the docked ligand poses into a visualization tool (PyMOL, Chimera, Discovery Studio).

-

Identify Key Interactions: For the top-ranked pose, analyze the specific interactions between the ligand and the protein.

-

Hydrogen Bonds: Are there hydrogen bonds between the ligand's H-bond donors/acceptors and protein residues? For our molecule, the amide N-H, carbonyl oxygen, and cyano nitrogen are prime candidates for these interactions.

-

Hydrophobic Interactions: Does the tetrahydrofuran ring sit within a hydrophobic pocket of the active site?

-

Pi-Stacking: While not prominent in our ligand, this is a key interaction to look for with aromatic systems.

-

-

Compare with Known Inhibitors: If available, dock a known inhibitor of the target protein under the same conditions. Comparing the binding score and interaction patterns of your compound to a validated inhibitor provides a crucial benchmark for its potential efficacy. Studies on similar cyanoacetamides have reported binding energies in the range of -5.8 to -7.7 kcal/mol. [3][11]A result in this range would be considered promising.

Post-Docking Validation: The Role of Molecular Dynamics

Causality: Molecular docking is a static snapshot. A Molecular Dynamics (MD) simulation provides a more dynamic and realistic view of the protein-ligand complex over time, typically nanoseconds. It assesses the stability of the predicted binding pose and the key interactions identified. [2][4] Brief Protocol Outline:

-

System Setup: The top-ranked protein-ligand complex from docking is placed in a simulated water box with physiological ion concentrations.

-

Simulation: An MD engine (like GROMACS or AMBER) is used to simulate the movement of every atom in the system over a set period (e.g., 50-100 nanoseconds). [3]3. Analysis: Key metrics are analyzed to assess stability:

-

RMSD (Root-Mean-Square Deviation): Measures the deviation of the ligand and protein backbone from their starting positions. A stable, low-fluctuation RMSD suggests the complex is not falling apart. [4] * RMSF (Root-Mean-Square Fluctuation): Shows the flexibility of individual residues.

-

Interaction Stability: Monitor the persistence of key hydrogen bonds identified during docking throughout the simulation.

-

A stable complex in an MD simulation significantly increases the confidence in the docking results and provides a stronger rationale for advancing the compound to in vitro testing.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous in silico workflow for evaluating This compound . By leveraging data from analogous compounds, we established a logical basis for selecting S. aureus TyrRS as a potential target. We have detailed the essential, self-validating protocols for ligand and protein preparation, molecular docking, and post-simulation analysis.

The results of such a study—a favorable binding affinity (e.g., < -7.0 kcal/mol), stable hydrogen bonds with key active site residues, and a stable complex confirmed by MD simulations—would constitute strong evidence to justify the synthesis and subsequent in vitro biological evaluation of this compound. This computational blueprint serves to de-risk and accelerate the drug discovery process, ensuring that laboratory resources are focused on compounds with the highest probability of success.

References

-

Berdiyorov, G., Ganiev, F., Tillayev, M., & Kholmurodov, K. (2022). Synthesis, Spectroscopic, Quantum Chemical, and Molecular Docking Studies of 2-Cyano-N-Cyclopropylacetamide and 2-Cyano-N-(1-Phenylethyl)Acetamide. Taylor & Francis Online. Available at: [Link]

-

Uddin, K. M., et al. (2024). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. PLoS ONE. Available at: [Link]

-

ResearchGate. (2024). Design, Synthesis, and Bioevaluation of Novel Unsaturated Cyanoacetamide Derivatives: In Vitro and In Silico Exploration. ResearchGate. Available at: [Link]

-

Uddin, K. M., et al. (2024). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. PubMed. Available at: [Link]

-

ResearchGate. (2022). Synthesis, Spectroscopic, Quantum Chemical, and Molecular Docking Studies of 2-Cyano-N-Cyclopropylacetamide and 2-Cyano-N-(1-Phenylethyl)Acetamide. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2023). Design, Synthesis, and Bioevaluation of Novel Unsaturated Cyanoacetamide Derivatives: In Vitro and in Silico Exploration | Request PDF. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 2-Cyano-N-methylacetamide. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). Cyanoacetamide derivatives reactivity. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Cyanoacetamide derivatives reactivity. ResearchGate. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetamide, 2-cyano- (CAS 107-91-5). Cheméo. Available at: [Link]

-

Jasinski, J. P., et al. (2015). Crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Horishny, V. Ya., Arshad, M., & Matiychuk, V. S. (2021). Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives. Russian Journal of Organic Chemistry. Available at: [Link]

-

Song, H., et al. (2007). Synthesis, crystal structure, and biological activities of 2-cyanoacrylates containing furan or tetrahydrofuran moieties. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2021). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. ResearchGate. Available at: [Link]

-

CP Lab Safety. (n.d.). 2-Cyano-N-(tetrahydro-furan-2-ylmethyl)-acetamide, min 95%, 1 gram. CP Lab Safety. Available at: [Link]

-

Crossref. (2021). Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives. Crossref. Available at: [Link]

Sources

- 1. This compound | C8H12N2O2 | CID 2806437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2-Cyano-N-((tetrahydrofuran-2-yl)methyl)acetamide | 324546-22-7 [sigmaaldrich.cn]

- 8. Crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, crystal structure, and biological activities of 2-cyanoacrylates containing furan or tetrahydrofuran moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crossmark [crossmark.crossref.org]

- 11. tandfonline.com [tandfonline.com]

The Strategic Utility of 2-Cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide in the Genesis of Novel Medicinal Scaffolds

An In-depth Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery, the quest for novel molecular architectures with desirable pharmacological profiles is perpetual. Central to this endeavor is the identification and strategic deployment of versatile chemical building blocks. This technical guide elucidates the profound potential of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide as a pivotal synthon for the construction of diverse and medicinally relevant heterocyclic scaffolds. We will traverse its synthesis, explore its reactivity, and present validated protocols for its application in generating privileged structures, such as substituted thiophenes and pyridones. This document is intended to serve as a comprehensive resource for researchers and scientists dedicated to the advancement of medicinal chemistry and the development of next-generation therapeutics.

Introduction: The Imperative for Versatile Synthons in Drug Discovery

The efficiency of the drug discovery pipeline is intrinsically linked to the tools available to medicinal chemists. Among the most powerful of these are versatile synthons—molecules possessing multiple reactive sites that can be selectively engaged to construct complex molecular frameworks. N-substituted cyanoacetamides have emerged as a class of such synthons, prized for their ability to participate in a variety of multicomponent reactions (MCRs), which offer an atom-economical and efficient pathway to molecular diversity.[1][2]

The subject of this guide, This compound , distinguishes itself through the incorporation of a tetrahydrofuran (THF) moiety. The THF ring is a prevalent feature in numerous FDA-approved drugs and natural products, often conferring improved pharmacokinetic properties such as enhanced solubility and metabolic stability.[3][4][5] Its role as a bioisostere for more labile or toxic aromatic rings, such as furan or benzene, is also well-documented in medicinal chemistry.[6][7] This strategic combination of a reactive cyanoacetamide core with a pharmacologically favorable THF appendage positions this molecule as a highly valuable starting material for the synthesis of novel chemical entities.

This guide will provide a detailed examination of the synthesis of this key building block and its subsequent elaboration into heterocyclic systems of significant interest in drug development.

Synthesis of the Core Synthon: this compound

The synthesis of N-substituted cyanoacetamides is a well-established transformation in organic chemistry, typically involving the amidation of an alkyl cyanoacetate with a primary or secondary amine.[8] While a specific protocol for this compound is not extensively detailed in the literature, a robust and efficient procedure can be confidently extrapolated from closely related syntheses, such as that of its furan analogue.[9]

The proposed synthesis proceeds via the direct reaction of tetrahydrofurfurylamine with ethyl cyanoacetate. The reaction is typically conducted under neat conditions or in a minimal amount of a suitable solvent, and can be expedited by heating.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Tetrahydrofurfurylamine | 101.15 | 10.12 g (10.0 mL) | 100 |

| Ethyl cyanoacetate | 113.12 | 11.31 g (10.7 mL) | 100 |

| Ethanol (for washing) | 46.07 | 2 x 20 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tetrahydrofurfurylamine (10.12 g, 100 mmol) and ethyl cyanoacetate (11.31 g, 100 mmol).

-

Heat the reaction mixture to 80-90 °C with continuous stirring. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

-

After 2-4 hours, or upon completion as indicated by TLC, cool the reaction mixture to room temperature.

-

The product is expected to solidify upon cooling. If not, the mixture can be cooled in an ice bath to induce crystallization.

-

Wash the solid product with two portions of cold ethanol (20 mL each) to remove any unreacted starting materials and ethyl alcohol byproduct.

-

Dry the resulting white to off-white crystalline solid under vacuum to yield this compound.

Expected Yield: >85%

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

The logical flow of this synthesis is depicted in the workflow diagram below.

Application in Novel Scaffold Synthesis